molecular formula C7H17N B13030755 2-Methylhexan-1-amine

2-Methylhexan-1-amine

Cat. No.: B13030755
M. Wt: 115.22 g/mol
InChI Key: BNOMVHZDJIXZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylhexan-1-amine, also known as 2-methyl-1-hexanamine, is an organic compound with the molecular formula C7H17N. It is a primary amine characterized by a hexane chain with a methyl group attached to the second carbon and an amino group attached to the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-methylhexan-1-ol with ammonia in the presence of a catalyst. Another method includes the reduction of 2-methylhexan-1-nitrile using hydrogen in the presence of a metal catalyst such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methylhexan-1-nitrile. This process is carried out under high pressure and temperature conditions to ensure complete conversion of the nitrile to the amine .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylhexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-methylhexan-1-amine involves its interaction with biological targets, primarily through its amino group. It can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Uniqueness: 2-Methylhexan-1-amine is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. Its position of the methyl group and the length of the carbon chain make it distinct from other similar amines, affecting its physical and chemical properties .

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

2-methylhexan-1-amine

InChI

InChI=1S/C7H17N/c1-3-4-5-7(2)6-8/h7H,3-6,8H2,1-2H3

InChI Key

BNOMVHZDJIXZAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CN

Origin of Product

United States

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